Steviol Acyl Glucuronide
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Overview
Description
Steviol acyl glucuronide is a metabolite derived from steviol glycosides, which are natural sweeteners found in the leaves of the Stevia rebaudiana plant. Steviol glycosides are known for their intense sweetness and are widely used as sugar substitutes. After ingestion, steviol glycosides are metabolized in the human body to form steviol, which is further conjugated with glucuronic acid to produce this compound . This compound is primarily excreted via urine and plays a significant role in the pharmacokinetics of steviol glycosides.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of steviol acyl glucuronide involves the enzymatic conjugation of steviol with glucuronic acid. This process is facilitated by the enzyme UDP-glucuronosyltransferase (UGT), which catalyzes the transfer of glucuronic acid from uridine diphosphate glucuronic acid to steviol . The reaction typically occurs under physiological conditions, with optimal pH and temperature maintained to ensure enzyme activity.
Industrial Production Methods: Industrial production of this compound is primarily achieved through biotechnological processes. Steviol glycosides are extracted from Stevia rebaudiana leaves and then subjected to microbial or enzymatic biotransformation to produce this compound. This method is preferred due to its efficiency and sustainability, as it leverages natural enzymatic pathways to achieve high yields .
Chemical Reactions Analysis
Types of Reactions: Steviol acyl glucuronide undergoes several chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed back to steviol and glucuronic acid under acidic or basic conditions.
Oxidation: this compound can undergo oxidation reactions, although these are less common.
Substitution: The glucuronic acid moiety can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic solutions are commonly used to hydrolyze this compound.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used, although this is not a typical reaction for this compound.
Substitution: Various nucleophiles can be employed to substitute the glucuronic acid moiety.
Major Products Formed:
Hydrolysis: Steviol and glucuronic acid.
Oxidation: Oxidized derivatives of this compound.
Substitution: Substituted steviol derivatives.
Scientific Research Applications
Steviol acyl glucuronide has several scientific research applications:
Chemistry: It is used as a model compound to study glucuronidation reactions and the role of UGT enzymes.
Biology: Research on this compound helps in understanding the metabolism and pharmacokinetics of steviol glycosides.
Medicine: The compound is studied for its potential therapeutic effects, including its role in glucose metabolism and insulin secretion.
Industry: this compound is explored for its use in developing new sweeteners and food additives
Mechanism of Action
Steviol acyl glucuronide exerts its effects primarily through its interaction with glucose metabolism pathways. It activates glucose-induced insulin secretion, enhancing pancreatic β-cell function. The compound also interacts with organic anion transporter 3 (OAT3), which plays a role in its renal excretion .
Comparison with Similar Compounds
Steviol Glucuronide: Another metabolite of steviol glycosides, similar in structure but without the acyl group.
Stevioside: A precursor to steviol acyl glucuronide, found naturally in Stevia rebaudiana leaves.
Rebaudioside A: Another steviol glycoside with similar metabolic pathways
Uniqueness: this compound is unique due to its specific glucuronidation, which influences its pharmacokinetics and biological activity. Unlike other steviol glycosides, it has a distinct role in glucose metabolism and insulin secretion, making it a compound of interest for diabetes research .
Properties
CAS No. |
885044-59-7 |
---|---|
Molecular Formula |
C₂₆H₃₈O₉ |
Molecular Weight |
494.57 |
Synonyms |
β-D-Glucopyranuronic Acid 1-[(4α)-13-Hydroxykaur-16-en-18-oate] |
Origin of Product |
United States |
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